2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Catalog No.
S605925
CAS No.
76189-55-4
M.F
C44H32P2
M. Wt
622.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS Number

76189-55-4

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32P2

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

1,1’-[(1R)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine; (+)-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]; (R)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl; (R)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Chiral Catalyst:

,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a crucial chiral ligand widely employed in asymmetric catalysis. Its significance lies in its ability to induce chirality in reaction products, leading to the formation of enantiopure molecules. Enantiomers are mirror images of each other with identical properties except for their interaction with polarized light and other chiral molecules.

BINAP's chiral framework originates from the two binaphthyl groups, which are linked together at the 1 and 1' positions. This structure allows BINAP to bind to metal centers and create a chiral environment around them, directing the reaction pathway and influencing the product's stereochemistry.

Several crucial features contribute to BINAP's success as a chiral ligand:

  • Strong chelation: BINAP's diphenylphosphine groups form strong bonds with metal centers, ensuring catalyst stability and promoting efficient reaction rates .
  • Rigidity: The binaphthyl backbone provides rigidity to the molecule, maintaining the well-defined chiral environment around the metal center throughout the reaction .
  • Tunability: The diphenyl groups on the phosphorous atoms can be modified electronically and sterically to adjust the catalyst's selectivity for different substrates and reactions .

Applications in Asymmetric Catalysis:

BINAP finds applications in a diverse range of asymmetric catalytic reactions, including:

  • Hydrogenation: BINAP-based catalysts are employed for the enantioselective hydrogenation of alkenes, ketones, and imines, producing valuable chiral building blocks for pharmaceuticals and other fine chemicals .
  • Hydrosilylation: BINAP catalysts enable the enantioselective addition of silicon hydrides to ketones and imines, leading to the synthesis of chiral alcohols and amines .
  • Cycloadditions: BINAP-mediated Diels-Alder reactions and other cycloadditions allow for the construction of complex chiral molecules with high enantiopureity .

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly abbreviated as BINAP, is a chiral diphosphine ligand widely used in asymmetric synthesis []. It was first synthesized by Noyori and Takaya in 1968 []. BINAP's significance lies in its ability to induce chirality in reaction products, a crucial aspect of developing new drugs and materials.


Molecular Structure Analysis

BINAP possesses a complex structure with key features contributing to its functionality:

  • C2-symmetric backbone: The molecule consists of two naphthyl groups linked at the 1 and 1' positions, forming a C2-symmetric framework []. This symmetry simplifies analysis but doesn't create chirality through stereogenic centers.
  • Axial chirality: The key to BINAP's chirality is axial chirality due to restricted rotation around the bond connecting the naphthyl rings (atropisomerism) []. The bulky phenyl groups on the phosphorus atoms hinder free rotation, locking the molecule in a specific conformation. This restricted rotation creates two non-superimposable mirror images (R)-BINAP and (S)-BINAP.

Chemical Reactions Analysis

Several reactions are important for BINAP:

  • Synthesis: BINAP is typically synthesized through a multi-step process involving the reaction of 1,1'-binaphthol with dichlorophenylphosphine.

Balanced equation (simplified): 1,1'-Binaphthol + 4 PhPCl2 → BINAP + 4 HCl (Ph = Phenyl)

  • Asymmetric catalysis: BINAP's primary application is as a ligand in asymmetric catalysis. It coordinates with a metal center, creating a chiral environment that directs the formation of one enantiomer over another in various organic reactions []. Specific reaction mechanisms depend on the chosen catalyst and reaction type.

Physical And Chemical Properties Analysis

  • Melting point: 281-285 °C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Low solubility in water, soluble in organic solvents like dichloromethane and toluene.
  • Stability: Relatively stable under dry conditions but can decompose upon exposure to air and moisture.

BINAP's mechanism of action in asymmetric catalysis relies on the interaction between the ligand and the substrate molecule. The bulky naphthyl groups create a pocket around the metal center, allowing preferential binding of one enantiomer of the substrate due to steric interactions. This biased binding influences the reaction pathway, leading to the formation of the desired enantiomer in excess [].

XLogP3

11.4

UNII

4F1X2F8NA3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76189-56-5
98327-87-8
76189-55-4

Wikipedia

BINAP
(+)-BINAP

Dates

Modify: 2023-08-15
Filippone et al. An efficient approach to chiral fullerene derivatives by catalytic enantioselective 1,3-dipolar cycloadditions. Nature Chemistry, doi: 10.1038/nchem.36, 1published online 13 September 2009 http://www.nature.com/naturechemistry
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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